1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone
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Overview
Description
1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Fragments: The final step involves coupling the pyrrolidine, cyclopropylmethoxy, and pyridine fragments through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
1-[3-(Cyclopropylmethoxy)-1-pyrrolidinyl]-2-(3-pyridyl)-1-ethanone is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C15H20N2O2/c18-15(8-13-2-1-6-16-9-13)17-7-5-14(10-17)19-11-12-3-4-12/h1-2,6,9,12,14H,3-5,7-8,10-11H2 |
InChI Key |
JJSLVYSQWZZMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Origin of Product |
United States |
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